molecular formula C11H13FO3 B070009 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- CAS No. 187838-07-9

1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-

Cat. No. B070009
M. Wt: 212.22 g/mol
InChI Key: YHOZXUMZFSCQBD-UHFFFAOYSA-N
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Description

1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, also known as fluoro-methoxy-methyl-phenyl-ketone, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of phenyl-ketone and contains a fluorine atom, which has been shown to increase the potency and selectivity of drugs.

Mechanism Of Action

The mechanism of action of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the binding of the compound to the active site of the targeted enzyme, leading to the formation of a stable enzyme-inhibitor complex. This complex prevents the enzyme from carrying out its normal function, leading to the accumulation of neurotransmitters and the subsequent improvement of neurological symptoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, are dependent on the specific enzyme that is targeted. For example, inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function and memory. Inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and emotion.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, in lab experiments include its potent inhibitory activity, high selectivity, and ease of synthesis. However, the compound may have limitations in terms of its solubility and stability, which may affect its performance in certain assays.

Future Directions

There are several future directions for the research and development of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-. These include the synthesis of analogs with improved properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a scaffold for the development of new drugs.
In conclusion, 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, is a novel compound with significant potential in drug discovery and medicinal chemistry. Its potent inhibitory activity against several enzymes, high selectivity, and ease of synthesis make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the reaction of 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-propan-1-one with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

187838-07-9

Product Name

1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C11H13FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3

InChI Key

YHOZXUMZFSCQBD-UHFFFAOYSA-N

SMILES

CC(C(O)OC)(C(=O)C1=CC=CC=C1)F

Canonical SMILES

CC(C(O)OC)(C(=O)C1=CC=CC=C1)F

synonyms

1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- (9CI)

Origin of Product

United States

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